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molecular formula C14H17NO3 B8674360 ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate

ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate

Cat. No. B8674360
M. Wt: 247.29 g/mol
InChI Key: YBFKACALUIUGHN-UHFFFAOYSA-N
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Patent
US06274588B1

Procedure details

In an analogous manner to that described in example 3b) starting from 2-benzoyl-3-dimethylamino-acrylic acid ethyl ester and isonicotinamidine hydrochloride, followed by saponification as described in example 3c) there was obtained 4-phenyl-2-pyridin-4-yl-pyrimidine-5-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[C:5]([C:10](=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[CH:6]N(C)C)C.Cl.[C:20]([NH2:28])(=[NH:27])[C:21]1[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=1>>[C:11]1([C:10]2[C:5]([C:4]([OH:18])=[O:3])=[CH:6][N:28]=[C:20]([C:21]3[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=3)[N:27]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=CN(C)C)C(C1=CC=CC=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=NC=C1)(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC(=NC=C1C(=O)O)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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